Cas no 2680854-77-5 (6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid)

6-メチル-1-(プロプ-2-エン-1-イルオキシ)カルボニル-1H,2H,3H,4H-イミダゾ[1,5-a]ピリミジン-8-カルボン酸は、複雑なイミダゾピリミジン骨格を有する有機化合物です。この化合物は、カルボン酸基とアリルオキシカルボニル保護基を併せ持つことが特徴で、医薬品中間体や有機合成における多様な反応性が期待されます。特に、官能基の配置により選択的な修飾が可能であり、創薬化学分野での応用が注目されています。高い純度と安定性を備えており、精密な合成プロセスに適しています。分子構造中の反応性サイトは、さらなる誘導体化の柔軟性を提供します。

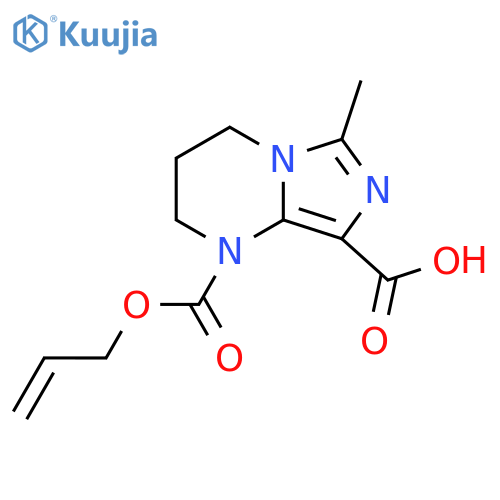

2680854-77-5 structure

商品名:6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28282097

- 6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid

- 2680854-77-5

- 6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid

-

- インチ: 1S/C12H15N3O4/c1-3-7-19-12(18)15-6-4-5-14-8(2)13-9(10(14)15)11(16)17/h3H,1,4-7H2,2H3,(H,16,17)

- InChIKey: UEHLGHACVKHXJN-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1C2=C(C(=O)O)N=C(C)N2CCC1)=O

計算された属性

- せいみつぶんしりょう: 265.10625597g/mol

- どういたいしつりょう: 265.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 84.7Ų

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282097-2.5g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-28282097-5g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 5g |

$3770.0 | 2023-09-09 | ||

| Enamine | EN300-28282097-0.1g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28282097-0.25g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28282097-1g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 1g |

$1299.0 | 2023-09-09 | ||

| Enamine | EN300-28282097-10.0g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 | |

| Enamine | EN300-28282097-1.0g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28282097-0.05g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28282097-0.5g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 | |

| Enamine | EN300-28282097-5.0g |

6-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylic acid |

2680854-77-5 | 95.0% | 5.0g |

$3770.0 | 2025-03-19 |

6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2680854-77-5 (6-methyl-1-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-imidazo1,5-apyrimidine-8-carboxylic acid) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量